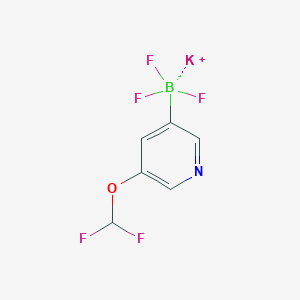![molecular formula C9H13IN2O B1400008 4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole CAS No. 1266114-25-3](/img/structure/B1400008.png)
4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole
Overview
Description
4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with an iodine atom and a tetrahydropyran-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole typically involves the iodination of a pyrazole precursor followed by the introduction of the tetrahydropyran-4-ylmethyl group. The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions. The tetrahydropyran-4-ylmethyl group can be introduced via a nucleophilic substitution reaction using tetrahydropyran-4-ylmethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Formation of deiodinated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and probes.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactivity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-(tetrahydropyran-4-yl)-1H-pyrazole
- 4-Iodo-1-(tetrahydrofuran-4-ylmethyl)-1H-pyrazole
- 4-Iodo-1-(tetrahydropyran-4-ylmethyl)-1H-imidazole
Uniqueness
4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole is unique due to the presence of both an iodine atom and a tetrahydropyran-4-ylmethyl group, which can impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and potential interactions with biological targets, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
4-iodo-1-(oxan-4-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUMBMOEMVEYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)
![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)





![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)


![N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine](/img/structure/B1399943.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)

